

Comparative Analysis of JNJ-38877605 and Other c-Met Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical research data for JNJ-38877605, a potent c-Met inhibitor whose clinical development was halted, alongside other notable c-Met inhibitors: Capmatinib, Tepotinib, and Savolitinib. The objective is to offer a consolidated resource for understanding their relative performance based on available experimental data.

Introduction to c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in various cancers, making it a key target for therapeutic intervention. This guide focuses on small molecule tyrosine kinase inhibitors (TKIs) designed to block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling.

Comparative Efficacy and Potency

The following tables summarize key quantitative data from preclinical studies of JNJ-38877605 and its comparators.

In Vitro Kinase and Cell-Based Assays



Compound	Target	Assay Type	IC50 (nM)	Cell Line(s)	Reference(s
JNJ- 38877605	c-Met	Kinase Assay	4.7	-	[1]
c-Met	Cell-based (Phosphorylat ion)	Potent inhibition at 500 nM	EBC1, GTL16, NCI- H1993, MKN45	[2]	
Capmatinib	c-Met	Kinase Assay	0.13	-	[3]
c-Met	Cell-based (Proliferation)	0.3 - 0.7	Lung cancer cell lines	[3]	
Tepotinib	c-Met	Kinase Assay	-	-	-
c-Met	Cell-based (Phosphorylat ion)	Complete inhibition at 0.1 µM	Hs746T	[4]	
Savolitinib	c-Met	Kinase Assay	12.5 (free drug)	-	[5]
c-Met	Cell-based (Tumor Reduction)	3.7 (free drug)	Hs746t	[5]	

In Vivo Xenograft Studies



Compound	Animal Model	Tumor Type	Dosing	Efficacy	Reference(s
JNJ- 38877605	Nude mice	Gastric Cancer (GTL16)	40 mg/kg/day, p.o.	Significant decrease in plasma IL-8 and GROα	[2]
Nude mice	Glioblastoma (U251)	50 mg/kg/day, p.o.	Inhibition of invasion, promotion of apoptosis	[6]	
Capmatinib	-	MET-driven tumors	-	Demonstrate d tumor growth inhibition	[7]
Tepotinib	Nude mice	Pancreatic Cancer (KP- 4)	-	Dose- dependent antitumor activity	[4]
Savolitinib	Nude mice	Gastric Cancer (MKN-45), Lung Cancer (EBC-1)	Various doses and schedules	Dose- and frequency-dependent antitumor activity	[8]

Pharmacokinetic Profiles

A comparison of key pharmacokinetic parameters is crucial for understanding the disposition of these inhibitors.

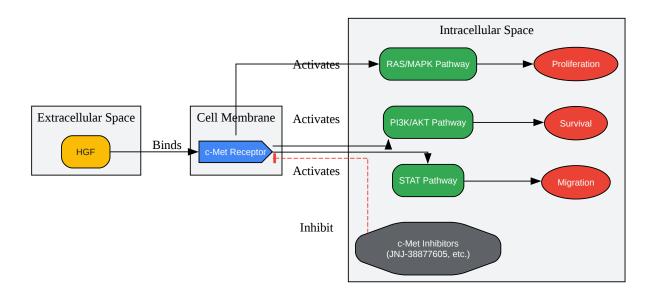


Compound	Species	Key Pharmacokinetic Parameters	Reference(s)
JNJ-38877605	Human	Rapid absorption (Tmax 1.5-4h), short plasma half-life, no accumulation after 21 days.	[1]
Capmatinib	Human	Rapid absorption (Tmax 1-2h), effective elimination half-life of 6.5h, 96% plasma protein binding.	[3]
Tepotinib	Mouse	High volume of distribution (>8 L/kg), greater tumor concentration than plasma.	[4]
Human	Long effective half-life of ~32h.	[9]	
Savolitinib	Preclinical Species	Good absorption, moderate tissue distribution, low to intermediate clearance.	[5]

Signaling Pathways and Experimental Workflows c-Met Signaling Pathway

The diagram below illustrates the HGF/c-Met signaling cascade and the point of intervention for c-Met inhibitors.





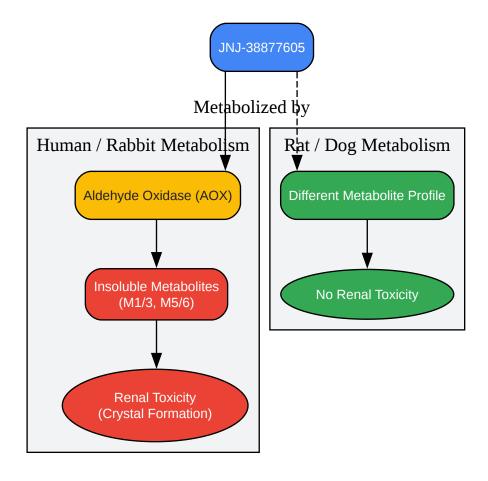
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Caption: The HGF/c-Met signaling pathway and the inhibitory action of c-Met TKIs.

JNJ-38877605 Species-Specific Metabolism

The clinical development of JNJ-38877605 was terminated due to renal toxicity caused by the formation of insoluble metabolites in humans and rabbits, a phenomenon not observed in preclinical studies in rats and dogs.[10] This highlights the critical importance of inter-species metabolite profiling in drug development.



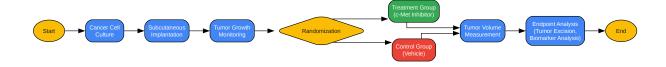


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Caption: Species-specific metabolism of JNJ-38877605 leading to renal toxicity.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines a typical workflow for assessing the efficacy of a c-Met inhibitor in a tumor xenograft model.



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Caption: A generalized workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocols In Vitro c-Met Kinase Assay (Illustrative Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against the c-Met kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase activity.

Materials:

- Recombinant human c-Met kinase domain
- Poly(Glu, Tyr) 4:1 as a generic kinase substrate
- Adenosine triphosphate (ATP)
- Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- Test compound (e.g., JNJ-38877605) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 96-well white opaque plates
- Multimode plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
- In a 96-well plate, add the test compound dilutions to the appropriate wells. Include wells
 with DMSO only as a control for 100% kinase activity and a known potent inhibitor as a
 positive control.



- Add the c-Met kinase and substrate solution to each well.
- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for c-Met.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (Illustrative Protocol)

This protocol outlines a method to assess the effect of a c-Met inhibitor on the proliferation of a c-Met dependent cancer cell line.

Objective: To determine the IC50 of a test compound on the proliferation of a cancer cell line with aberrant c-Met signaling.

Materials:

- c-Met dependent cancer cell line (e.g., MKN-45, Hs746T)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compound dissolved in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- 96-well clear-bottom, white-walled tissue culture plates
- Multimode plate reader capable of luminescence detection



Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of the test compound in complete culture medium.
- Remove the existing medium from the cells and add the medium containing the test compound dilutions. Include wells with medium and DMSO as a vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
- · Read the luminescence on a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value by plotting the data and fitting to a dose-response curve.

Tumor Xenograft Model (Illustrative Protocol)

This protocol provides a general framework for evaluating the in vivo antitumor activity of a c-Met inhibitor.

Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse xenograft model.

Materials:

- Immunodeficient mice (e.g., athymic nude or NOD-SCID)
- c-Met dependent cancer cell line
- Matrigel (optional)
- Test compound formulated for in vivo administration (e.g., oral gavage)



- Vehicle control
- Calipers for tumor measurement

Procedure:

- Harvest cancer cells from culture and resuspend them in a suitable medium, potentially mixed with Matrigel.
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Monitor the mice for tumor formation.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the test compound to the treatment group and the vehicle to the control group according to the predetermined dose and schedule.
- Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
- Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histopathology, biomarker analysis).
- Compare the tumor growth between the treatment and control groups to determine the efficacy of the test compound.

Disclaimer: The experimental protocols provided are illustrative and may require optimization for specific applications. The data presented in this guide is based on publicly available research and is intended for informational purposes only.



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